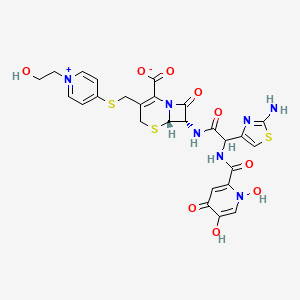

MT0703

説明

特性

CAS番号 |

108353-14-6 |

|---|---|

分子式 |

C26H25N7O9S3 |

分子量 |

675.7 g/mol |

IUPAC名 |

(6S,7S)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-[(1,5-dihydroxy-4-oxopyridine-2-carbonyl)amino]acetyl]amino]-3-[[1-(2-hydroxyethyl)pyridin-1-ium-4-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C26H25N7O9S3/c27-26-28-14(11-45-26)18(29-21(37)15-7-16(35)17(36)8-32(15)42)22(38)30-19-23(39)33-20(25(40)41)12(10-44-24(19)33)9-43-13-1-3-31(4-2-13)5-6-34/h1-4,7-8,11,18-19,24,34,42H,5-6,9-10H2,(H5-,27,28,29,30,36,37,38,40,41)/t18?,19-,24-/m0/s1 |

InChIキー |

NRHJTCQXBIEKIC-GRZKKUKKSA-N |

異性体SMILES |

C1C(=C(N2[C@@H](S1)[C@H](C2=O)NC(=O)C(C3=CSC(=N3)N)NC(=O)C4=CC(=O)C(=CN4O)O)C(=O)[O-])CSC5=CC=[N+](C=C5)CCO |

正規SMILES |

C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CSC(=N3)N)NC(=O)C4=CC(=O)C(=CN4O)O)C(=O)[O-])CSC5=CC=[N+](C=C5)CCO |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

7-(2-(2-aminothiazol-4-yl)-2-(1,5-dihydroxy-4-pyridone-2-carboxamido)acetamido)-3-((1-(2-hydroxyethyl)pyridinium-4-yl)thiomethyl)ceph-3-em-4-carboxylate MT 0703 MT 0703S MT-0703 MT0703 MT0703S |

製品の起源 |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of ATR Inhibitors: A Focus on Berzosertib (M6620/VX-970)

An in-depth guide to the mechanism of action of ATR inhibitors, with a focus on the well-characterized compound berzosertib, is provided below, as no public scientific data could be found for an ATR inhibitor designated "MT0703."

For Researchers, Scientists, and Drug Development Professionals

Introduction to ATR and Its Role in the DNA Damage Response

Ataxia-Telangiectasia Mutated and Rad3-related (ATR) is a crucial serine/threonine-protein kinase that acts as a master regulator of the DNA Damage Response (DDR).[1][2] The DDR is a complex signaling network that maintains genomic integrity by coordinating cell-cycle progression, DNA repair, and, if necessary, apoptosis.[3][4] ATR is primarily activated by a wide range of DNA lesions and replication stress, particularly the formation of single-stranded DNA (ssDNA) coated by Replication Protein A (RPA).[2][5]

Upon activation, ATR, in complex with its binding partner ATRIP, phosphorylates a multitude of substrates, with a key effector being the checkpoint kinase 1 (CHK1).[3][5] This phosphorylation cascade leads to cell-cycle arrest, stabilization of stalled replication forks, and promotion of DNA repair pathways such as homologous recombination.[1][3] Many cancer cells exhibit defects in other DDR pathways, such as those governed by ATM, making them highly dependent on the ATR signaling pathway for survival.[6] This reliance creates a therapeutic window for ATR inhibitors.

Berzosertib (M6620/VX-970): A First-in-Class ATR Inhibitor

Berzosertib, also known as M6620 or VX-970, is a potent and selective small-molecule inhibitor of ATR kinase.[7] It has been extensively investigated in preclinical and clinical studies as both a monotherapy and in combination with DNA-damaging agents.[6][7]

Mechanism of Action

Berzosertib functions as an ATP-competitive inhibitor of ATR kinase. By binding to the ATP-binding site of the ATR enzyme, it prevents the phosphorylation of ATR's downstream targets, most notably CHK1. This abrogation of the ATR signaling cascade has several key consequences in cancer cells:

-

Inhibition of Cell Cycle Checkpoints: By preventing the phosphorylation of CHK1, berzosertib overrides the S and G2/M cell cycle checkpoints that are normally activated in response to DNA damage. This forces cells with damaged DNA to enter mitosis, leading to mitotic catastrophe and cell death.

-

Replication Fork Destabilization: ATR plays a critical role in stabilizing stalled replication forks. Inhibition of ATR by berzosertib leads to the collapse of these forks, resulting in the formation of DNA double-strand breaks (DSBs).

-

Synthetic Lethality: In cancer cells with pre-existing defects in other DDR pathways (e.g., loss of ATM function), the inhibition of ATR becomes synthetically lethal. These cells are unable to repair the DSBs generated by collapsed replication forks and are selectively killed.[6]

-

Sensitization to DNA-Damaging Agents: Berzosertib enhances the efficacy of DNA-damaging chemotherapies (e.g., carboplatin) and radiation therapy.[6][7] These agents induce DNA lesions that activate the ATR pathway; by inhibiting this survival pathway, berzosertib lowers the threshold for cancer cell killing.

Quantitative Data for Berzosertib

The following table summarizes key quantitative data for berzosertib from preclinical studies.

| Parameter | Value | Cell Line/System | Reference |

| ATR Ki | < 0.8 nM | Enzyme Assay | [7] (Implied) |

| pCHK1 IC50 | 26 nM | LoVo Cells (Cisplatin-induced) | [7] (Implied) |

| Monotherapy EC50 | 93 nM | LoVo DLD-1 Cells | [7] (Implied) |

| Cisplatin Sensitization | 10-100 fold | Various Cancer Cell Lines | [7] (Implied) |

Signaling Pathways and Experimental Workflows

The ATR Signaling Pathway

The following diagram illustrates the canonical ATR signaling pathway in response to DNA damage or replication stress.

Caption: The ATR signaling pathway is activated by ssDNA, leading to CHK1 phosphorylation and downstream cellular responses.

Mechanism of Berzosertib Inhibition

This diagram illustrates how berzosertib inhibits the ATR signaling pathway.

Caption: Berzosertib inhibits the ATR kinase, preventing CHK1 phosphorylation and leading to cell death.

Experimental Workflow for Assessing ATR Inhibition

This diagram outlines a typical experimental workflow to evaluate the efficacy of an ATR inhibitor.

Caption: A general workflow for evaluating the cellular effects of an ATR inhibitor.

Experimental Protocols

Detailed experimental protocols are crucial for replicating and building upon published findings. Below are generalized methodologies for key experiments used to characterize ATR inhibitors like berzosertib.

In Vitro Kinase Assay

-

Objective: To determine the direct inhibitory activity of the compound on ATR kinase.

-

Methodology:

-

Recombinant human ATR/ATRIP complex is incubated with a peptide substrate (e.g., a peptide containing the CHK1 phosphorylation motif) and ATP (often radiolabeled [γ-³²P]ATP).

-

The test compound (berzosertib) is added at various concentrations.

-

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

-

The reaction is stopped, and the phosphorylated substrate is separated from the unphosphorylated substrate and free ATP (e.g., via phosphocellulose paper binding).

-

The amount of incorporated radiolabel is quantified using a scintillation counter.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cellular Phospho-CHK1 (p-CHK1) Inhibition Assay

-

Objective: To measure the inhibition of ATR activity in a cellular context.

-

Methodology:

-

Cancer cells (e.g., LoVo) are seeded in multi-well plates and allowed to adhere.

-

Cells are pre-treated with various concentrations of the ATR inhibitor for a short period (e.g., 1-2 hours).

-

DNA damage is induced using an agent like cisplatin or hydroxyurea to activate the ATR pathway.

-

After a further incubation period, cells are lysed.

-

The levels of p-CHK1 (Ser345) and total CHK1 are quantified using methods such as ELISA, Western blotting, or immunofluorescence.

-

The IC50 for p-CHK1 inhibition is determined by normalizing the p-CHK1 signal to total CHK1 or a loading control and plotting against inhibitor concentration.

-

Cell Viability and Sensitization Assays

-

Objective: To assess the effect of the ATR inhibitor on cell proliferation, both as a monotherapy and in combination with DNA-damaging agents.

-

Methodology:

-

Cells are seeded in 96-well plates.

-

For monotherapy assessment, cells are treated with a dose range of the ATR inhibitor.

-

For combination studies, cells are treated with a fixed dose of a DNA-damaging agent (e.g., carboplatin) and a dose range of the ATR inhibitor.

-

Cells are incubated for an extended period (e.g., 72-120 hours).

-

Cell viability is measured using a commercially available assay, such as CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells.

-

EC50 values are calculated, and sensitization enhancement ratios are determined by comparing the EC50 of the DNA-damaging agent in the presence and absence of the ATR inhibitor.

-

Conclusion

ATR inhibitors, exemplified by berzosertib, represent a promising class of targeted anticancer agents. Their mechanism of action, centered on the abrogation of the DNA damage response, offers a powerful strategy to exploit the inherent genomic instability of many cancers. A thorough understanding of their effects on the ATR signaling pathway, supported by robust quantitative data and detailed experimental protocols, is essential for their continued development and successful clinical implementation.

References

- 1. ATR signaling: more than meeting at the fork - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.biologists.com [journals.biologists.com]

- 3. ATR: An Essential Regulator of Genome Integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Phase I Trial of First-in-Class ATR Inhibitor M6620 (VX-970) as Monotherapy or in Combination With Carboplatin in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of ATR kinase inhibitor berzosertib (VX-970, M6620): Clinical candidate for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Science of MT0703: A Critical Examination of its Role in Cancer Therapy and the ATM Pathway

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide addresses the proposed topic of MT0703 and its synthetic lethality with Ataxia-Telangiectasia Mutated (ATM) deficiency. Extensive investigation into the scientific literature and clinical trial data reveals that the foundational premise of a synthetic lethal interaction between this compound and ATM deficiency is not supported by current evidence. This document serves to clarify the established mechanism of action of this compound, explore the nuanced interactions of its active component with the ATM pathway, and provide a clear understanding of the principles of synthetic lethality in the context of ATM deficiency with established therapeutic agents.

This compound, also known as AVM0703, is a clinical-stage, supra-pharmacologic formulation of dexamethasone sodium phosphate.[1][2] Its primary therapeutic action is not based on inducing synthetic lethality in DNA damage repair (DDR) deficient cells. Instead, this compound functions as a potent immunomodulatory agent.

The Core Mechanism of this compound: An Immune-Centric Approach

The anti-cancer activity of this compound is attributed to its ability to modulate the patient's immune system. The key mechanisms of action are:

-

Induction and Mobilization of NKT-like Cells: this compound triggers the rapid production and release of a specific subset of immune cells known as endogenous bispecific gamma delta TCR+ invariant TCR+ Natural Killer T-like cells (AVM-NKT). These "supercharged" immune cells are capable of identifying and targeting abnormal cells, including cancerous cells.

-

Lymphoablative Effects: The high dose of dexamethasone in this compound induces apoptosis (programmed cell death) in both T and B lymphocytes. This "immune reset" can be beneficial in treating lymphoid malignancies.

-

Favorable Safety Profile: A notable characteristic of this compound is its ability to achieve these effects while sparing red blood cells, platelets, and hematopoietic stem cells, potentially leading to a more tolerable side-effect profile compared to conventional chemotherapy.

Clinical trials are currently investigating this compound in various hematological malignancies and solid tumors, including relapsed or refractory lymphomas and leukemias.[2][3]

The Relationship Between Dexamethasone and ATM Deficiency: A Complex and Evolving Picture

While a direct synthetic lethal relationship between this compound and ATM deficiency has not been established, the active component, dexamethasone, has been studied in the context of Ataxia-Telangiectasia (A-T), a disease caused by mutations in the ATM gene. The findings, however, are conflicting:

-

Potential for Partial Rescue: One study reported that dexamethasone could induce a noncanonical splicing event in the ATM gene, leading to the production of a shortened but still functional ATM protein variant. This "miniATM" was suggested to partially restore ATM kinase activity in cells from A-T patients.[4][5]

-

Contradictory Findings and Artifact Concerns: A subsequent study challenged these findings. The researchers were unable to reproduce the induction of an alternative ATM transcript by dexamethasone in A-T patient-derived cells.[6] They suggested that the previously observed effects might be due to cellular artifacts and that dexamethasone itself could induce signals of DNA damage, specifically through the DNA-dependent protein kinase (DNA-PK).[6]

This area of research underscores a complex interaction between high-dose corticosteroids and the ATM pathway, but it does not support a synthetic lethality model.

Understanding Synthetic Lethality in the Context of ATM Deficiency

Synthetic lethality is a therapeutic concept where the co-occurrence of two genetic events (e.g., a mutation in a cancer cell and the inhibition of a specific protein by a drug) leads to cell death, while either event alone is viable.[7] ATM is a critical kinase that responds to DNA double-strand breaks (DSBs). Cells with deficient ATM are highly reliant on other DNA repair pathways for survival. Targeting these compensatory pathways is a key strategy in synthetic lethality.

Established synthetic lethal partners for ATM deficiency include:

-

PARP Inhibitors (PARPi): Poly(ADP-ribose) polymerase (PARP) inhibitors are a well-established class of drugs that have shown synthetic lethality with deficiencies in homologous recombination repair (HRR), a pathway in which ATM plays a significant role. In ATM-deficient cancers, the inhibition of PARP leads to an accumulation of DNA damage that cannot be repaired, resulting in cell death.

-

ATR Inhibitors (ATRi): Ataxia-Telangiectasia and Rad3-related (ATR) kinase is another crucial component of the DNA damage response. In ATM-deficient cells, there is an increased reliance on the ATR pathway. Inhibition of ATR in this context has been shown to be synthetically lethal.

The table below summarizes the key differences between this compound and established synthetic lethal partners of ATM deficiency.

| Feature | This compound (AVM0703) | PARP/ATR Inhibitors |

| Drug Class | Supra-pharmacologic corticosteroid | Small molecule enzyme inhibitors |

| Primary Mechanism | Immunomodulation (NKT-like cell activation, lymphocyte apoptosis) | Inhibition of DNA damage repair pathways |

| Target Population | Broad range of cancers, particularly lymphoid malignancies | Cancers with specific DNA damage repair deficiencies (e.g., ATM, BRCA1/2) |

| Interaction with ATM | No established synthetic lethality; complex and debated effects on ATM protein expression | Induces synthetic lethality in ATM-deficient cells |

Experimental Methodologies for Investigating Synthetic Lethality

While there are no specific experimental protocols for this compound and ATM synthetic lethality due to the lack of a scientific basis, the following are standard methodologies used to establish a synthetic lethal relationship, for example, with a PARP inhibitor in ATM-deficient cells:

-

Cell Viability Assays:

-

Protocol: ATM-proficient and ATM-deficient (e.g., via CRISPR/Cas9 knockout) cancer cell lines are seeded in 96-well plates. Cells are treated with a dose range of the investigational drug (e.g., a PARP inhibitor). After a defined incubation period (e.g., 72-120 hours), cell viability is assessed using reagents like CellTiter-Glo® (Promega) or PrestoBlue™ (Thermo Fisher Scientific).

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated for each cell line. A significantly lower IC50 in the ATM-deficient line compared to the ATM-proficient line indicates potential synthetic lethality.

-

-

Clonogenic Survival Assays:

-

Protocol: Cells are seeded at low density and treated with the drug for a shorter period (e.g., 24 hours). The drug is then removed, and cells are allowed to grow until visible colonies form (typically 10-14 days). Colonies are fixed, stained (e.g., with crystal violet), and counted.

-

Data Analysis: The surviving fraction of cells is calculated for each dose relative to the untreated control. Enhanced cell killing in the ATM-deficient cells at a given dose is indicative of synthetic lethality.

-

-

Western Blotting for DNA Damage and Apoptosis Markers:

-

Protocol: Cells are treated with the drug for various time points. Cell lysates are collected, and proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against key proteins.

-

Relevant Markers:

-

DNA Damage: Phospho-H2AX (γH2AX)

-

Apoptosis: Cleaved PARP, Cleaved Caspase-3

-

Pathway Engagement: Phospho-CHK1, Phospho-CHK2

-

-

Data Analysis: Increased levels of DNA damage and apoptosis markers in the ATM-deficient cells upon drug treatment would support a synthetic lethal mechanism.

-

Visualizing the Concepts

To further clarify the distinct mechanisms, the following diagrams illustrate the known pathway for this compound and the established concept of synthetic lethality with ATM deficiency.

Caption: Mechanism of Action of this compound.

References

- 1. Expanded Access to Immunomodulatory AVM0703 for Solid Tumor and Blood Cancer Patients [ctv.veeva.com]

- 2. Trial Summary | NMDP℠ CTSS [ctsearchsupport.org]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. Dexamethasone partially rescues ataxia telangiectasia-mutated (ATM) deficiency in ataxia telangiectasia by promoting a shortened protein variant retaining kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dexamethasone Partially Rescues Ataxia Telangiectasia-mutated (ATM) Deficiency in Ataxia Telangiectasia by Promoting a Shortened Protein Variant Retaining Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro dexamethasone treatment does not induce alternative ATM transcripts in cells from Ataxia-Telangiectasia patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthetic lethality - Wikipedia [en.wikipedia.org]

MT0703 target selectivity and off-target effects

An in-depth search has revealed no publicly available scientific literature, clinical trial data, or whitepapers specifically pertaining to a molecule designated "MT0703." The initial search results did not yield any information on the target selectivity, off-target effects, or any associated experimental data for a compound with this name.

It is possible that "this compound" may be an internal development code not yet disclosed in public forums, or there may be a typographical error in the designation.

Notably, a search for similar nomenclature identified a clinical-stage drug named "AVM0703," which is being investigated for the treatment of Non-Hodgkin's Lymphoma. However, without further clarification, it is not possible to assume that "this compound" and "AVM0703" are the same entity.

Due to the absence of any data on "this compound," the creation of an in-depth technical guide, including data tables, experimental protocols, and signaling pathway diagrams as requested, cannot be fulfilled at this time. Should further identifying information or alternative designations for this molecule become available, a comprehensive analysis can be initiated.

Discovery and chemical structure of MT0703

An In-depth Technical Guide to the Discovery and Chemical Structure of AVM0703.

For Researchers, Scientists, and Drug Development Professionals.

Introduction

Discovery of AVM0703

The discovery of AVM0703's unique therapeutic potential was serendipitous, emerging from research initially focused on regenerative medicine.[3] The compound was originally being developed to prepare patients for stem cell therapies.[3] However, during preclinical studies involving higher doses, an unexpected and significant mobilization of a novel type of immune cell was observed.[3] This "epiphanic discovery" led to a strategic pivot in its development towards immuno-oncology.[3]

AVM0703 is a novel, patent-pending, repurposed formulation of dexamethasone, a synthetic corticosteroid that has been FDA-approved since 1958.[4][5] The innovation behind AVM0703 lies in its proprietary formulation, which allows for the safe administration of a single high dose (suprapharmacologic levels up to 21 mg/kg) of dexamethasone.[6] This is in contrast to generic dexamethasone formulations, which often contain excipients like benzyl alcohol or parabens that can be toxic at high doses.[6] The unique formulation of AVM0703 is free of such toxic excipients, enabling its distinct mechanism of action.[7]

Chemical Structure

The active pharmaceutical ingredient (API) of AVM0703 is dexamethasone. The chemical formula for dexamethasone is C22H29FO5, and its IUPAC name is (8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one.

The full chemical composition of the AVM0703 formulation, including its specific excipients and concentration, is proprietary to AVM Biotechnology.[4][8] The company holds multiple worldwide patents for the composition of matter and methods of use for AVM0703.[6][9]

Mechanism of Action

At the high doses enabled by its unique formulation, AVM0703 exhibits a novel mechanism of action that is distinct from the known anti-inflammatory and immunosuppressive effects of lower, chronic doses of dexamethasone.[5] AVM0703 acts as a potent immunomodulator, triggering the rapid mobilization of the patient's endogenous immune cells.[4]

Specifically, a single intravenous infusion of AVM0703 induces the production and release of a novel, "supercharged" population of bispecific gamma delta TCR+ invariant TCR+ Natural Killer T-like cells (AVM-NKT).[2][4] These cells are characterized by their high expression of CD3 and Ly6G, which are crucial for their anti-tumor and anti-viral activities.[8] The mobilized AVM-NKT cells can recognize and target abnormal cells, such as cancer cells and virally infected cells, for destruction.[3][4] This response is rapid, with effects observed as early as 30 minutes to 14 days after infusion.[2]

Caption: Signaling pathway of AVM0703's mechanism of action.

Experimental Protocols

The following is a representative experimental protocol for evaluating the efficacy of AVM0703 in a preclinical mouse model of B-cell lymphoma, as described in published abstracts.[7][10]

A20 Lymphoma Model in BALB/c Mice

-

Cell Culture: A20 lymphoma cells are cultured in appropriate media and conditions.

-

Tumor Implantation: Wild-type BALB/c mice are subcutaneously implanted in the right flank with A20 tumor cells suspended in a 50% Matrigel mixture.

-

Tumor Growth Monitoring: Tumors are allowed to grow until they reach a palpable size (e.g., ~100 mm³). Tumor volumes and mouse body weights are measured three times a week.

-

Randomization and Treatment: Once tumors reach the target size, mice are randomized into treatment and control groups.

-

Control Group: Receives a vehicle control.

-

AVM0703 Group: Administered with high-dose AVM0703 on a specified schedule (e.g., days 7, 10, 17, 23, 24, 28, and 35 post-implantation).

-

-

Efficacy and Toxicity Assessment: Mice are monitored for tumor growth, body weight changes, and any signs of toxicity. The primary endpoint is often survival duration.

Caption: Preclinical experimental workflow for AVM0703 evaluation.

Quantitative Data

The following table summarizes the key quantitative data from the preclinical A20 lymphoma model.

| Parameter | Value | Source |

| Mouse Strain | BALB/c | [7][10] |

| Tumor Model | A20 B-cell Lymphoma | [7][10] |

| Treatment | Repeated doses of AVM0703 | [7] |

| Increase in Survival vs. Placebo | 20 days | [7] |

| Observed Toxicity | No significant toxicity or body weight loss | [7] |

Conclusion

AVM0703 represents a significant innovation in immunotherapy, leveraging a repurposed, well-characterized API in a novel, high-dose formulation. Its discovery highlights the potential for serendipity in drug development and the importance of exploring new dosing paradigms for existing molecules. The unique mechanism of action, centered on the mobilization of endogenous AVM-NKT cells, offers a promising new therapeutic strategy for a range of difficult-to-treat diseases, particularly in oncology. Further clinical investigation is ongoing to fully elucidate the therapeutic potential of AVM0703.

References

- 1. trial.medpath.com [trial.medpath.com]

- 2. AVM Biotechnology Announces Twenty-Eight (28) Solid Tumor and Blood Cancer Patients have been Treated with Immunomodulatory AVM0703 through Expanded Access/Compassionate Use Programs - BioSpace [biospace.com]

- 3. avmbiotech.com [avmbiotech.com]

- 4. avmbiotech.com [avmbiotech.com]

- 5. AVM Biotechnology Team Hopeful Their Unique Dexamethasone Formulation Will Have Greater Impact Than Oxford's Standard Dexamethasone [prnewswire.com]

- 6. avmbiotech.com [avmbiotech.com]

- 7. AVM0703 as a novel stand alone or combination therapy for lymphoma. - ASCO [asco.org]

- 8. avmbiotech.com [avmbiotech.com]

- 9. avmbiotech.com [avmbiotech.com]

- 10. ashpublications.org [ashpublications.org]

The Guardian of the Genome: An In-depth Technical Guide to the Role of ATR in Cell Cycle Regulation and DNA Repair

For Researchers, Scientists, and Drug Development Professionals

Introduction

The integrity of the eukaryotic genome is under constant assault from both endogenous and exogenous sources of DNA damage. To counteract these threats, cells have evolved a complex and sophisticated network of signaling pathways known as the DNA Damage Response (DDR). At the heart of this response to replicative stress and a broad spectrum of DNA lesions is the Ataxia Telangiectasia and Rad3-related (ATR) protein kinase. As a master regulator, ATR orchestrates a symphony of cellular processes, including cell cycle arrest, DNA repair, and the stabilization of stalled replication forks, thereby safeguarding genomic stability.[1] This in-depth technical guide provides a comprehensive overview of the multifaceted roles of ATR, with a focus on its signaling pathways, regulation, and critical functions in maintaining cellular homeostasis. We delve into the molecular mechanisms of ATR activation, its downstream effectors, and its intricate interplay with other key DDR proteins. Furthermore, this guide offers detailed experimental protocols for studying ATR function and summarizes key quantitative data to serve as a valuable resource for researchers in academia and the pharmaceutical industry.

ATR Signaling: A Central Hub in the DNA Damage Response

The ATR signaling pathway is a cornerstone of the DDR, primarily activated by single-stranded DNA (ssDNA) regions that arise from various forms of DNA damage and, most notably, during replication stress.[2]

Activation of the ATR Kinase

The activation of ATR is a multi-step, tightly regulated process initiated by the recognition of ssDNA coated by Replication Protein A (RPA).[3] This initial sensing step recruits the ATR-ATRIP complex to the site of damage. However, recruitment alone is insufficient for full kinase activation. Two key proteins, Topoisomerase II Binding Protein 1 (TOPBP1) and ETAA1 Activating Antitumorigenesis 1 (ETAA1), act as ATR activators.[4][5][6] The 9-1-1 checkpoint clamp (comprising RAD9, RAD1, and HUS1) is loaded onto the DNA at the junction of ssDNA and double-stranded DNA (dsDNA) and facilitates the recruitment of TOPBP1, which then directly stimulates ATR kinase activity.[7] ETAA1 provides an independent pathway for ATR activation by binding to RPA-coated ssDNA.[6]

Downstream Signaling and Effector Functions

Once activated, ATR phosphorylates a vast array of downstream substrates, with the checkpoint kinase 1 (CHK1) being a primary and critical target.[8] The phosphorylation of CHK1 by ATR initiates a signaling cascade that leads to cell cycle arrest, providing time for DNA repair.[9] This is primarily achieved through the CHK1-mediated phosphorylation and subsequent degradation or inhibition of CDC25 phosphatases, which are essential for the activation of cyclin-dependent kinases (CDKs) that drive cell cycle progression.[9]

ATR's Role in Cell Cycle Checkpoints

ATR plays a pivotal role in enforcing cell cycle checkpoints to prevent the propagation of damaged or incompletely replicated DNA.

S-Phase Checkpoint

During S-phase, ATR is activated by stalled replication forks and acts to stabilize these forks, prevent their collapse into double-strand breaks (DSBs), and inhibit the firing of late replication origins.[10][11] This provides an opportunity for the cell to repair the damage and restart replication. The ATR-mediated S-phase checkpoint is crucial for maintaining genomic integrity during DNA synthesis.[12]

G2/M Checkpoint

The G2/M checkpoint prevents cells from entering mitosis with damaged or unreplicated DNA.[13] ATR, through the activation of CHK1, inhibits the CDC25 phosphatases required for the activation of the CDK1-Cyclin B complex, the master regulator of mitotic entry.[9][13] This ensures that cells do not prematurely enter mitosis, which could lead to catastrophic chromosomal abnormalities.

G1/S Checkpoint

While the Ataxia-Telangiectasia Mutated (ATM) kinase is the primary regulator of the G1/S checkpoint in response to DSBs, ATR also contributes to this checkpoint, particularly at high doses of ionizing radiation.[14] In response to UV damage during G1, ATR activation is dependent on the assembly of the nucleotide excision repair (NER) machinery.[15] ATR can also regulate the phosphorylation of Cyclin D1, influencing G1 progression.[8]

ATR in DNA Repair

Beyond its role in cell cycle control, ATR is directly involved in multiple DNA repair pathways.

Homologous Recombination (HR)

ATR plays a crucial role in promoting homologous recombination, a high-fidelity pathway for repairing DSBs. ATR phosphorylates key HR proteins, including BRCA1 and PALB2.[15][16] The phosphorylation of PALB2 by ATR is important for its interaction with BRCA1 and its localization to sites of DNA damage.[16] This demonstrates a direct link between the checkpoint response and the machinery of DNA repair.

Nucleotide Excision Repair (NER)

ATR is required for global genomic nucleotide excision repair (GG-NER), but exclusively during the S phase of the cell cycle.[10][17] This S-phase-specific role highlights a mechanism to coordinate DNA repair with ongoing replication.

Fanconi Anemia (FA) Pathway

The Fanconi Anemia pathway is critical for the repair of interstrand crosslinks (ICLs). ATR is a key upstream regulator of this pathway, required for the efficient monoubiquitination and focus formation of FANCD2, a central protein in the FA pathway.[4][5][18] ATR directly phosphorylates FANCI, which, along with FANCD2, forms a complex that is monoubiquitinated by the FA core complex.[3][5]

Quantitative Data Summary

The following tables summarize key quantitative data related to ATR function and its inhibition.

Table 1: IC50 Values of Common ATR Inhibitors

| Inhibitor | IC50 (in vitro) | Cell-based IC50 | Reference(s) |

| Ceralasertib (AZD6738) | ~1 nM - 4 nM | ~74 nM | [19][20] |

| Berzosertib (VE-822/M6620) | ~19 nM | ~2.3 µM (for pChk1 inhibition) | [19][21] |

| Elimusertib (BAY-1895344) | ~7 nM | ~78 nM (median) | [19] |

Table 2: Key ATR Substrates and Their Roles

| Substrate | Phosphorylation Site(s) | Function in DDR | Reference(s) |

| CHK1 | Ser317, Ser345 | S and G2/M checkpoint activation | [9] |

| BRCA1 | Multiple S/TQ sites | Homologous recombination, G2/M checkpoint | [15][22][23] |

| PALB2 | Ser59 | BRCA1 interaction, homologous recombination | [16] |

| FANCD2 | 10 SQ/TQ sites | Fanconi Anemia pathway activation, ICL repair | [3] |

| p53 | Ser15 | G1 checkpoint, apoptosis | [13][24] |

| RPA2 | Multiple sites | Replication fork stability, checkpoint activation | [12] |

| MCM2 | Multiple sites | Inhibition of replication origin firing | [8] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to study ATR function.

In Vitro ATR Kinase Assay

This assay measures the ability of ATR to phosphorylate a substrate in a controlled, cell-free environment.

Materials:

-

Purified recombinant ATR-ATRIP complex

-

Purified substrate (e.g., GST-tagged CHK1 fragment)

-

Kinase buffer (e.g., 25 mM HEPES-KOH pH 7.5, 50 mM KCl, 10 mM MgCl2, 1 mM DTT)

-

[γ-³²P]ATP or unlabeled ATP

-

ATP regeneration system (optional)

-

SDS-PAGE gels and autoradiography film or phosphoscreen

-

Scintillation counter

Protocol:

-

Prepare the kinase reaction mixture by combining the kinase buffer, purified ATR-ATRIP complex, and the substrate protein.

-

If testing inhibitors, pre-incubate the kinase mixture with various concentrations of the inhibitor for 15-30 minutes at room temperature.

-

Initiate the reaction by adding ATP (spiked with [γ-³²P]ATP for radioactive detection) to a final concentration of 50-100 µM.

-

Incubate the reaction at 30°C for a defined period (e.g., 20-30 minutes).

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the reaction products by SDS-PAGE.

-

Visualize the phosphorylated substrate by autoradiography or phosphorimaging.

-

Quantify the incorporated radioactivity by scintillation counting of the excised gel band corresponding to the substrate.

Cell Cycle Analysis by Flow Cytometry with Propidium Iodide Staining

This method is used to determine the distribution of cells in different phases of the cell cycle based on their DNA content.[7][25][26]

Materials:

-

Cells of interest

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)

-

Flow cytometer

Protocol:

-

Harvest cells (e.g., by trypsinization for adherent cells) and wash once with cold PBS.

-

Resuspend the cell pellet in a small volume of cold PBS.

-

While gently vortexing, add cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells on ice for at least 30 minutes (or store at -20°C for longer periods).

-

Centrifuge the fixed cells and wash once with PBS to remove the ethanol.

-

Resuspend the cell pellet in the PI staining solution.

-

Incubate at room temperature in the dark for 30 minutes.

-

Analyze the samples on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

-

Use appropriate software to model the cell cycle distribution (G1, S, and G2/M phases).

Immunofluorescence Staining for γH2AX and RPA Foci

This technique is used to visualize and quantify DNA damage (γH2AX foci as a marker for DSBs) and replication stress (RPA foci as a marker for ssDNA).[9][24][27][28]

Materials:

-

Cells grown on coverslips

-

4% paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibodies (e.g., anti-γH2AX, anti-RPA)

-

Fluorescently labeled secondary antibodies

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

-

Antifade mounting medium

-

Fluorescence microscope

Protocol:

-

Fix cells with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Wash three times with PBS.

-

Block non-specific antibody binding with blocking buffer for 1 hour.

-

Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with fluorescently labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash once with PBS.

-

Mount the coverslips onto microscope slides using antifade mounting medium.

-

Visualize and quantify the foci using a fluorescence microscope and appropriate image analysis software.

Conclusion

ATR stands as a sentinel of the genome, playing an indispensable role in the cellular response to DNA damage and replication stress. Its intricate signaling network ensures the faithful transmission of genetic information by coordinating cell cycle progression with DNA repair. A thorough understanding of the molecular mechanisms governing ATR function is not only fundamental to our knowledge of basic cell biology but also holds immense promise for the development of novel cancer therapeutics. The information and protocols provided in this guide are intended to serve as a valuable resource for the scientific community, facilitating further research into this critical guardian of our genome and paving the way for innovative strategies to combat diseases driven by genomic instability. The ongoing development of specific and potent ATR inhibitors underscores the therapeutic potential of targeting this pathway, offering new hope for patients with cancers that have a high reliance on the ATR-mediated DNA damage response.[29]

References

- 1. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]

- 2. benchchem.com [benchchem.com]

- 3. Phosphorylation by ATR triggers FANCD2 chromatin loading and activates the Fanconi anemia pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. How the Fanconi Anemia pathway guards the genome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. An ATR- and BRCA1-Mediated Fanconi Anemia Pathway Is Required for Activating the G2/M Checkpoint and DNA Damage Repair upon Rereplication - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Basic Instructions for Running Cell Cycle Analysis with Propidium Iodide on the Beckman Coulter Cytoflex S ... [protocols.io]

- 8. Phosphorylation of Cyclin D1 Regulated by ATM or ATR Controls Cell Cycle Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Immunofluorescence-based methods to monitor DNA end resection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ATR kinase is required for global genomic nucleotide excision repair exclusively during S phase in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. rupress.org [rupress.org]

- 13. Comparative in vivo toxicology of ATR inhibitors ceralasertib, elimusertib, and berzosertib alone and in combination with ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Shift in G1-Checkpoint from ATM-Alone to a Cooperative ATM Plus ATR Regulation with Increasing Dose of Radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ATR- and ATM-Mediated DNA Damage Response Is Dependent on Excision Repair Assembly during G1 but Not in S Phase of Cell Cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Single Molecular Resolution to Monitor DNA Replication Fork Dynamics upon Stress by DNA Fiber Assay [en.bio-protocol.org]

- 17. pnas.org [pnas.org]

- 18. okayama.elsevierpure.com [okayama.elsevierpure.com]

- 19. Monitoring and quantifying replication fork dynamics with high-throughput methods - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Progress towards a clinically-successful ATR inhibitor for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 21. assaygenie.com [assaygenie.com]

- 22. Quantitative phosphoproteomics by mass spectrometry: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Quantitative amplification of single-stranded DNA (QAOS) demonstrates that cdc13-1 mutants generate ssDNA in a telomere to centromere direction - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 26. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]

- 27. crpr-su.se [crpr-su.se]

- 28. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]

- 29. benchchem.com [benchchem.com]

The Enigmatic Role of MT0703 in Replication Stress: An Uncharted Territory in Cancer Biology

Despite a comprehensive search of publicly available scientific literature and clinical trial databases, the compound designated as MT0703 and its purported effects on replication stress remain undocumented. As of late 2025, there is no discernible information within the public domain to construct a technical guide or whitepaper on this topic. The absence of data precludes any detailed analysis of its mechanism of action, quantitative effects, or the signaling pathways it may modulate in the context of DNA replication and cellular stress responses.

Replication stress, a state of slowed or stalled DNA replication, is a hallmark of cancer cells and a critical area of investigation in oncology. This intrinsic vulnerability of tumors has spurred the development of numerous therapeutic agents aimed at exploiting this weakness. These agents often target key players in the DNA Damage Response (DDR) pathway, such as the ATR and CHK1 kinases, which are pivotal for stabilizing replication forks and enabling cell survival under replicative duress.

A thorough investigation into the potential role of a novel compound like this compound would typically involve a multi-faceted approach, beginning with its identification and basic mechanism of action. Subsequent research would delve into its specific interactions with the cellular machinery that governs DNA replication and repair. However, the lack of any public-facing information on this compound makes it impossible to initiate this line of inquiry.

Searches for "this compound" in prominent research databases and clinical trial registries have yielded no relevant results. This suggests that "this compound" may be an internal codename for a compound in the very early stages of preclinical development and not yet disclosed to the public, a misidentified compound, or a typographical error.

For researchers, scientists, and drug development professionals interested in the broader field of replication stress, the current landscape offers a wealth of information on other well-characterized molecules. These include ATR inhibitors like ceralasertib (AZD6738) and berzosertib (M6620), as well as CHK1 inhibitors such as prexasertib (LY2606368). In-depth technical guides on these compounds would detail their effects on cell cycle progression, DNA damage markers (e.g., γH2AX), and their efficacy in various cancer models, often in combination with DNA-damaging agents.

Should information on this compound become publicly available, a comprehensive technical analysis would necessitate the following:

-

Target Identification and Validation: Elucidating the direct molecular target(s) of this compound within the cell.

-

Biochemical and Cellular Assays: Quantitative data from assays measuring the enzymatic activity of its target(s) and its effects on cell viability, proliferation, and apoptosis in cancer cell lines.

-

Analysis of Replication Stress Markers: Detailed experimental protocols and results from studies examining the impact of this compound on markers of replication stress, such as RPA-coated single-stranded DNA, stalled replication forks, and the activation of DDR kinases.

-

Signaling Pathway Elucidation: Diagrams and mechanistic studies outlining how this compound perturbs signaling pathways downstream of replication stress, including the ATR-CHK1 axis.

-

Preclinical and Clinical Data: Information from in vivo studies in animal models and, eventually, human clinical trials to assess its therapeutic potential, safety, and pharmacokinetic/pharmacodynamic profile.

Until such information emerges, the scientific community awaits any disclosure that would allow for the proper characterization of this compound and its potential role in the modulation of replication stress for cancer therapy.

Preclinical Evaluation of AVM0703 in Solid Tumors: A Technical Overview

Disclaimer: No specific preclinical data for a drug designated "MT0703" was found in publicly available sources. This document provides a technical overview of the preclinical studies of AVM0703 , a clinical-stage immunomodulatory agent, as a representative example of a therapeutic being investigated for solid tumors. The information herein is compiled from publicly available abstracts, press releases, and clinical trial information.

Introduction

AVM0703 is a novel, high-dose formulation of dexamethasone developed by AVM Biotechnology.[1][2] It is being investigated as a potential treatment for a variety of cancers, including solid tumors and hematological malignancies.[3][4] The primary mechanism of action of AVM0703 involves the rapid mobilization and activation of endogenous γδ T cells and Natural Killer T (NKT)-like cells, which play a crucial role in the innate immune response against cancer.[1][2][3] This document summarizes the key findings from preclinical studies of AVM0703 in solid tumor models.

Mechanism of Action

AVM0703's anti-tumor activity is attributed to its ability to induce the mobilization of a specific subset of immune cells.[1][3] AVM0703 triggers the production and release of endogenous bispecific gamma delta TCR+ invariant TCR+ Natural Killer T-like cells (AVM-NKT).[1] These "supercharged" immune cells can recognize and target abnormal cells, including cancer cells.[1] This mobilization of immune cells is observed shortly after a single administration of AVM0703.[1]

The proposed signaling pathway for AVM0703 involves the activation and mobilization of these cytotoxic immune cells, leading to an attack on tumor cells.

Preclinical Efficacy in Solid Tumor Models

Preclinical studies have evaluated the anti-tumor activity of AVM0703 in various murine models of solid tumors. The primary endpoint in these studies was typically tumor growth inhibition or complete response (CR) rates.

| Tumor Model | Treatment Group | Key Findings | Reference |

| B16F10 Melanoma | AVM0703 as preconditioning for Adoptive Cell Transfer (ACT) | Enhanced ACT efficacy, equivalent to Cy/Flu preconditioning. | [2] |

| Immune-Resistant A20 B lymphoma | AVM0703 Monotherapy | 27% Complete Response (CR) | [2] |

| Immune-Resistant A20 B lymphoma | AVM0703 + Cyclophosphamide/Fludarabine (Cy/Flu) | 60% Complete Response (CR) | [2] |

| Xenografted Human T-ALL (CCRF-CEM) | AVM0703 | Tumor eradication and long-term memory. | [2] |

| Mouse MOPC315 Multiple Myeloma | AVM0703 | 95% Complete Response (CR) (preliminary) | [2] |

Experimental Protocols

Detailed experimental protocols for the preclinical studies of AVM0703 are not fully available in the public domain. However, based on the available abstracts, the general methodologies can be outlined.

-

Cell Lines and Animals:

-

A20 B lymphoma: An immune-resistant murine B-cell lymphoma model, typically implanted in BALB/c mice.[2][5]

-

B16F10 melanoma: A murine melanoma model, typically implanted in C57BL/6 mice.[2]

-

CCRF-CEM: A human T-cell acute lymphoblastic leukemia cell line, used in xenograft models with immunodeficient mice (e.g., NCRnu).[2]

-

MOPC315: A murine multiple myeloma model, typically implanted in BALB/c mice.[2]

-

-

Tumor Implantation:

-

Treatment Administration:

-

Efficacy Assessment:

The general workflow for the in vivo efficacy studies can be visualized as follows:

Safety and Tolerability

Preclinical studies indicated that AVM0703 was well-tolerated. Mice treated with AVM0703 did not show significant toxicity or body weight loss.[5] In combination studies, the AVM0703 and Cy/Flu combination had no observed toxicity or body weight loss, in contrast to standard chemotherapy regimens like CHOP, which induced significant weight loss and toxicity-related deaths.[5]

Conclusion

The preclinical data for AVM0703 in solid tumor models, although limited in the public domain, suggests a promising immunotherapeutic agent with a novel mechanism of action. The ability to mobilize and activate the patient's own immune system to fight cancer, combined with a favorable safety profile, warrants further investigation in clinical settings. Clinical trials for AVM0703 in various cancers are ongoing.[3][6]

References

- 1. avmbiotech.com [avmbiotech.com]

- 2. ascopubs.org [ascopubs.org]

- 3. AVM Biotechnology Announces Twenty-Eight (28) Solid Tumor and Blood Cancer Patients have been Treated with Immunomodulatory AVM0703 through Expanded Access/Compassionate Use Programs - BioSpace [biospace.com]

- 4. businesswire.com [businesswire.com]

- 5. AVM0703 as a novel stand alone or combination therapy for lymphoma. - ASCO [asco.org]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

Subject "MT0703" Not Found in Publicly Available Scientific Literature

Following a comprehensive search of scientific databases, clinical trial registries, and patent repositories, no information was found on a compound or drug designated "MT0703" in the context of genomic instability in cancer cells.

This absence of public information prevents the creation of the requested in-depth technical guide. The core requirements, including the presentation of quantitative data, detailed experimental protocols, and the visualization of signaling pathways related to "this compound," cannot be fulfilled without primary or secondary research data.

Search Process Summary

A multi-faceted search was conducted to locate any information pertaining to "this compound." This included:

-

Scientific Literature Databases: Searches for "this compound" in conjunction with terms such as "cancer," "genomic instability," "DNA damage," and "cell cycle" were performed across major scientific publication databases.

-

Clinical Trial Registries: Repositories of ongoing and completed clinical trials were queried for "this compound" to determine if it is or has been under investigation as a therapeutic agent. A trial for "AVM0703" was identified for the treatment of lymphoid malignancies, but no link to "this compound" or a primary focus on the mechanism of genomic instability could be established from the available information.[1][2]

-

Patent Databases: Searches were conducted to ascertain if "this compound" is a component of any patented inventions related to cancer therapy or molecular biology.

The search results suggest that "this compound" may be:

-

An internal, proprietary code name for a compound that has not yet been disclosed in public forums such as scientific journals or conferences.

-

A typographical error, with the intended subject being a different, publicly known molecule.

-

A compound that is in a very early, preclinical stage of development with no published data.

General Context: Genomic Instability in Cancer

While no specific information on "this compound" is available, it is well-established that genomic instability is a hallmark of most cancer cells.[3] This instability arises from defects in various cellular mechanisms, including DNA damage checkpoints, DNA repair machinery, and mitotic checkpoints, leading to an increased rate of genetic alterations.[3][4] These alterations can range from point mutations to large-scale chromosomal changes and are a driving force in tumor initiation and progression.[3][4]

Therapeutic strategies in oncology often aim to exploit the genomic instability of cancer cells. By targeting the already compromised DNA damage response pathways in tumors, it is possible to selectively kill cancer cells while sparing healthy cells.

Given the lack of public data, it is not possible to provide a detailed analysis of "this compound." Should "this compound" be an alternative or incorrect name for a known compound, providing the correct designation would allow for the generation of the requested technical guide.

References

Methodological & Application

Application Notes and Protocols for In Vitro ATR Inhibition Assay

Topic: In Vitro Assay Protocol for ATR Inhibition Compound: MT0703 (Note: As specific data for this compound is not publicly available, this document provides a generalized protocol and representative data for a typical ATR inhibitor.) Audience: Researchers, scientists, and drug development professionals.

Introduction

Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA Damage Response (DDR), a network of signaling pathways that maintains genomic integrity.[1] In response to single-stranded DNA (ssDNA), which can arise from replication stress, ATR activates downstream signaling to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks.[1][2] Many cancer cells exhibit an increased reliance on the ATR pathway for survival due to underlying genomic instability and replication stress, making ATR an attractive therapeutic target.[2][3] This document outlines detailed protocols for the in vitro characterization of a putative ATR inhibitor, this compound.

ATR Signaling Pathway

The ATR signaling pathway is activated by the presence of RPA-coated single-stranded DNA (ssDNA), a common intermediate of DNA damage and replication stress.[2][4][5] The ATR-ATRIP complex is recruited to these sites, leading to the activation of ATR kinase.[2][4][5] Once activated, ATR phosphorylates a number of downstream targets, most notably the checkpoint kinase 1 (Chk1).[2][4][5] Phosphorylation of Chk1 at Serine 345 is a key event in the transduction of the ATR signal, leading to cell cycle arrest and facilitating DNA repair.[1]

Quantitative Data Summary

The following table summarizes representative quantitative data for a typical ATR inhibitor, which can be used as a benchmark for evaluating this compound. IC50 values represent the concentration of the inhibitor required to reduce the enzymatic or cellular activity by 50%.

| Assay Type | Inhibitor | Cell Line | IC50 (nM) | Reference Inhibitor (e.g., AZD6738) |

| Biochemical Assay | This compound (Hypothetical) | - | Data not available | 1 |

| Cellular p-Chk1 (S345) Inhibition | This compound (Hypothetical) | HeLa | Data not available | 50 |

| Cell Viability (Monotherapy) | This compound (Hypothetical) | SW620 | Data not available | >1000 |

| Cell Viability (Combination w/ Cisplatin) | This compound (Hypothetical) | SW620 | Data not available | 150 |

Experimental Protocols

Biochemical ATR Kinase Assay

Objective: To determine the direct inhibitory activity of this compound on purified ATR kinase.

Materials:

-

Recombinant human ATR enzyme

-

Substrate (e.g., PHAS-I)

-

ATP, [γ-32P]ATP

-

Kinase assay buffer

-

This compound and reference ATR inhibitors

-

Phosphocellulose paper

-

Scintillation counter

Protocol:

-

Prepare a reaction mixture containing kinase buffer, ATP, [γ-32P]ATP, and the substrate.

-

Add varying concentrations of this compound or a reference inhibitor to the reaction mixture.

-

Initiate the kinase reaction by adding the purified ATR enzyme.

-

Incubate the reaction at 30°C for a specified time (e.g., 20 minutes).

-

Stop the reaction and spot the mixture onto phosphocellulose paper.

-

Wash the paper to remove unincorporated [γ-32P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Cellular ATR Inhibition Assay (Western Blot)

Objective: To assess the ability of this compound to inhibit ATR signaling within a cellular context by measuring the phosphorylation of Chk1.

Experimental Workflow:

Materials:

-

Cancer cell line (e.g., HeLa, A549)

-

Cell culture medium and supplements

-

DNA damaging agent (e.g., hydroxyurea, UV radiation)

-

This compound and reference ATR inhibitors

-

Lysis buffer, protease, and phosphatase inhibitors

-

Primary antibodies: anti-p-Chk1 (Ser345), anti-Chk1, anti-β-actin

-

HRP-conjugated secondary antibodies

-

Chemiluminescence substrate

Protocol:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Pre-treat cells with a DNA damaging agent to induce replication stress and activate the ATR pathway.

-

Add serial dilutions of this compound or a reference inhibitor and incubate for a specified duration.

-

Wash the cells with PBS and lyse them to extract total protein.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using a chemiluminescence substrate and an imaging system.

-

Quantify the band intensities and normalize the p-Chk1 signal to total Chk1 and a loading control (e.g., β-actin).

Cell Viability Assay

Objective: To determine the cytotoxic effects of this compound alone and in combination with DNA damaging agents (synthetic lethality).

Materials:

-

Cancer cell lines

-

Cell culture medium

-

This compound, reference inhibitors, and DNA damaging agents (e.g., cisplatin, PARP inhibitors)

-

Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo)

-

96-well plates

-

Microplate reader

Protocol:

-

Seed cells in 96-well plates and allow them to adhere.

-

Treat the cells with a dose-response matrix of this compound and a DNA damaging agent.

-

Incubate for a period that allows for multiple cell divisions (e.g., 72 hours).

-

Add the cell viability reagent according to the manufacturer's instructions.

-

Measure the absorbance or luminescence using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values.

Immunofluorescence Assay for γ-H2AX Foci Formation

Objective: To visualize and quantify DNA double-strand breaks resulting from ATR inhibition-induced replication stress.

Materials:

-

Cancer cell lines

-

Coverslips in culture plates

-

DNA damaging agent

-

This compound and reference inhibitors

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody: anti-γ-H2AX

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Antifade mounting medium

-

Fluorescence microscope

Protocol:

-

Seed cells on coverslips in culture plates.

-

Treat the cells with a DNA damaging agent and/or this compound as described for the western blot.

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with Triton X-100.

-

Block non-specific antibody binding with BSA solution.

-

Incubate with the primary anti-γ-H2AX antibody.

-

Wash and incubate with the fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides with antifade medium.

-

Acquire images using a fluorescence microscope and quantify the number of γ-H2AX foci per nucleus.

References

- 1. benchchem.com [benchchem.com]

- 2. Molecular Pathways: Targeting ATR in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Functions, Regulation, and Therapeutic Implications of the ATR Checkpoint Pathway | Annual Reviews [annualreviews.org]

- 4. ATR signaling: more than meeting at the fork - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ATR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for MT0703 (AVM0703) in Combination with Chemotherapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

MT0703, also identified in scientific literature and clinical trials as AVM0703, is an investigational drug being developed by AVM Biotechnology. It is a novel, high-dose formulation of dexamethasone designed for intravenous administration.[1][2] The primary mechanism of action of AVM0703 is the rapid mobilization of a patient's endogenous bispecific gamma delta (γδ) T-cell receptor positive and invariant T-cell receptor positive Natural Killer T-like cells (AVM-NKT cells).[3] This process is believed to occur through a glucocorticoid-receptor-independent signaling pathway, which distinguishes it from the known effects of standard doses of dexamethasone.[4] Preclinical studies have demonstrated that AVM0703 has potential as both a monotherapy and a combination therapy with standard chemotherapy regimens for hematological malignancies.[5][6] These studies suggest that AVM0703 may enhance the efficacy of chemotherapy and potentially reduce the number of required treatment cycles.[5][6]

Mechanism of Action

AVM0703's unique therapeutic effect stems from its ability to induce and mobilize a specific population of immune cells, termed AVM-NKT cells.[3] Unlike conventional dexamethasone, which typically has immunosuppressive effects, the high-dose formulation of AVM0703 appears to activate the innate immune system.[3] The mobilized AVM-NKT cells are characterized by the co-expression of gamma delta and invariant T-cell receptors, enabling them to recognize and target cancer cells.[3] The proposed mechanism suggests that these "supercharged" immune cells can then home to the tumor microenvironment and exert their cytotoxic effects.[3]

References

Application Notes and Protocols for Patient-Derived Xenograft (PDX) Models: A Case Study with the CTG-0703 Ovarian Cancer Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into an immunodeficient mouse, are increasingly recognized as a superior preclinical platform for evaluating novel cancer therapeutics.[1][2][3] These models maintain the histological and genetic characteristics of the original human tumor, offering a more accurate prediction of clinical outcomes compared to traditional cell line-derived xenografts.[1][2][3][4] This document provides a detailed overview and treatment protocol for the CTG-0703 patient-derived xenograft (PDX) model, an ovarian cancer model with a BRCA1 mutation. This model has been instrumental in studying the effects of targeted therapies, particularly those involving DNA damage response (DDR) pathways.

The focus of this application note is the treatment of the CTG-0703 model with a DNA-dependent protein kinase (DNA-PK) inhibitor, AZD7648, and a poly (ADP-ribose) polymerase (PARP) inhibitor, olaparib, both as monotherapies and in combination.

CTG-0703 PDX Model Profile

The CTG-0703 PDX model is derived from a patient with ovarian cancer and is characterized by the following genetic features:

| Feature | Status |

| Cancer Type | Ovarian Cancer |

| BRCA1 | Loss of Heterozygosity (LOH) |

| BRCA2 | Wild Type |

| ATM | Wild Type |

| ATR | Gain |

This genetic profile, particularly the BRCA1 mutation, makes the CTG-0703 model highly relevant for studying therapies that target deficiencies in the homologous recombination repair (HRR) pathway.

Mechanism of Action and Therapeutic Rationale

DNA-dependent protein kinase (DNA-PK) is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs).[5][6][7] PARP inhibitors, such as olaparib, are effective in tumors with deficiencies in other DNA repair pathways, like the homologous recombination repair (HRR) pathway, which is often impaired in cancers with BRCA mutations.[8] By inhibiting PARP, single-strand DNA breaks are not efficiently repaired, leading to the accumulation of DSBs during DNA replication.

In cancer cells with a compromised HRR pathway (e.g., due to a BRCA1 mutation), the cells become heavily reliant on the NHEJ pathway to repair these DSBs for survival. The therapeutic strategy explored here involves the combination of a PARP inhibitor (olaparib) with a DNA-PK inhibitor (AZD7648).[9][10][11] This dual inhibition is designed to create synthetic lethality, where the inhibition of both the HRR (due to the inherent BRCA1 mutation and PARP inhibition) and NHEJ pathways leads to a catastrophic level of DNA damage and subsequent cancer cell death.[12][5]

Signaling Pathway Diagram

Caption: DNA Damage Response and Repair Pathway Inhibition.

Experimental Data

The following tables summarize the in vivo efficacy of AZD7648 and olaparib in the CTG-0703 PDX model and other relevant models.

Table 1: Efficacy of AZD7648 and Olaparib in the CTG-0703 Ovarian Cancer PDX Model

| Treatment Group | Dosing and Schedule | Outcome |

| Vehicle Control | N/A | Progressive tumor growth |

| Olaparib | 100 mg/kg, q.d., p.o. | Tumor growth inhibition |

| AZD7648 | 75 mg/kg, b.i.d., p.o. | Strong tumor growth inhibition |

| AZD7648 + Olaparib | 75 mg/kg AZD7648 (b.i.d.) + 100 mg/kg Olaparib (q.d.), p.o. | Sustained tumor regression |

Data synthesized from publicly available information.[13][9]

Table 2: Efficacy of AZD7648 and Olaparib Combination in Other PDX Models

| PDX Model | Cancer Type | Genetic Background | Outcome of Combination Therapy |

| HBCx-17 | Triple-Negative Breast Cancer | - | Tumor regression |

| OV2022 | Ovarian Cancer | - | Tumor regression |

| CTG-0828 | Non-Small Cell Lung Cancer | FANCA LOH, BLM LOH, ATM mutated, BRCA2 loss | Sustained tumor regression |

| CTG-0149 | Head and Neck Cancer | RAD51D mutated | Strong tumor growth inhibition |

Data synthesized from publicly available information.[13][9][11]

Experimental Protocol: In Vivo Efficacy Study in PDX Models

This protocol outlines a representative study to evaluate the efficacy of a DNA-PK inhibitor (e.g., AZD7648) and a PARP inhibitor (e.g., olaparib) in the CTG-0703 PDX model.

Animal Husbandry

-

Species: Immunodeficient mice (e.g., NOD-scid, NSG, or nude mice).

-

Age: 6-8 weeks at the start of the study.

-

Housing: Maintained in a specific pathogen-free (SPF) environment with sterile bedding, food, and water ad libitum. All procedures should be conducted in a laminar flow hood.

PDX Tumor Implantation

-

Cryopreserved CTG-0703 tumor fragments are thawed rapidly in a 37°C water bath.

-

Under anesthesia, a small incision is made on the flank of the mouse.

-

A single tumor fragment (approximately 2-3 mm³) is subcutaneously implanted.

-

The incision is closed with surgical clips or sutures.

-

Animals are monitored for recovery and tumor growth.

Tumor Growth Monitoring and Randomization

-

Tumor volumes are measured 2-3 times per week using digital calipers.

-

Tumor volume (mm³) is calculated using the formula: (Length x Width²) / 2.

-

When tumors reach a mean volume of 150-200 mm³, mice are randomized into treatment groups (n=6-10 mice per group) to ensure a similar mean tumor volume across all groups.

Treatment Groups

-

Group 1: Vehicle Control (e.g., corresponding vehicle for each drug)

-

Group 2: Olaparib (100 mg/kg, once daily [q.d.], oral gavage [p.o.])

-

Group 3: AZD7648 (75 mg/kg, twice daily [b.i.d.], p.o.)

-

Group 4: AZD7648 (75 mg/kg, b.i.d., p.o.) + Olaparib (100 mg/kg, q.d., p.o.)

Note: Drug formulation should be prepared according to the manufacturer's instructions or established laboratory protocols.

Dosing and Administration

-

Treatments are administered for a specified period, typically 21-28 days, or until a predetermined endpoint is reached.[8][10]

-

For the combination group, the administration of the two drugs should be appropriately timed (e.g., olaparib administered in the morning, and AZD7648 administered in the morning and evening).

Endpoints and Data Collection

-

Primary Endpoint: Tumor growth inhibition (TGI) and tumor regression. TGI is calculated as: TGI (%) = (1 - (Mean tumor volume of treated group at end of study / Mean tumor volume of control group at end of study)) x 100.

-

Secondary Endpoints:

-

Body weight is monitored 2-3 times per week as an indicator of toxicity.

-

Clinical observations of animal health are recorded daily.

-

At the end of the study, tumors may be excised for pharmacodynamic (e.g., western blot for DNA damage markers like γH2AX) or histological analysis.

-

-

Euthanasia Criteria: Animals should be euthanized if tumor volume exceeds a predetermined limit (e.g., 2000 mm³), if there is more than 20% body weight loss, or if there are other signs of significant distress.

Experimental Workflow Diagram

Caption: Experimental Workflow for PDX Model Treatment.

Conclusion

The CTG-0703 PDX model serves as a valuable tool for investigating therapies targeting DNA damage repair pathways in BRCA1-mutant ovarian cancer. The combination of a PARP inhibitor like olaparib and a DNA-PK inhibitor like AZD7648 demonstrates a strong synergistic effect, leading to tumor regression in this and other relevant PDX models.[13][9] The detailed protocol provided herein offers a robust framework for conducting preclinical efficacy studies using PDX models, which can significantly contribute to the development of more effective and personalized cancer treatments.

References

- 1. Patient-derived xenograft (PDX) models: characteristics and points to consider for the process of establishment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. championsoncology.com [championsoncology.com]

- 3. researchgate.net [researchgate.net]

- 4. Tumor grafts derived from patients with head and neck squamous carcinoma authentically maintain the molecular and histologic characteristics of human cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. AZD7648 is a potent and selective DNA-PK inhibitor that enhances radiation, chemotherapy and olaparib activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Selective DNA-PKcs inhibition extends the therapeutic index of localized radiotherapy and chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Patient-Derived Xenograft Models to Improve Targeted Therapy in Epithelial Ovarian Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. aacrjournals.org [aacrjournals.org]

- 11. aacrjournals.org [aacrjournals.org]

- 12. researchgate.net [researchgate.net]

- 13. championsoncology.com [championsoncology.com]

Application Note: Determining the Optimal Concentration of MT0703 for Cell Culture Experiments

Audience: Researchers, scientists, and drug development professionals.

Introduction MT0703 is a novel small molecule inhibitor with potential therapeutic applications. Establishing the optimal concentration for in vitro cell culture experiments is a critical first step to ensure meaningful and reproducible results. This document provides a comprehensive guide and detailed protocols for determining the effective dose range of this compound, assessing its impact on cell viability, and confirming target engagement. The methodologies described herein are broadly applicable to various adherent cell lines and can be adapted for suspension cells with minor modifications.

Assumed Mechanism of Action For the purpose of this application note, this compound is assumed to be an inhibitor of the mTOR (mechanistic target of rapamycin) signaling pathway. The mTOR pathway is a central regulator of cell growth, proliferation, metabolism, and survival, making it a frequent target in drug discovery.[1][2][3]

Data Presentation

Table 1: Solubility and Stock Solution Parameters for this compound

| Parameter | Recommendation |

| Solvent | Dimethyl sulfoxide (DMSO) |

| Stock Concentration | 10 mM |

| Storage | -20°C or -80°C in small aliquots, protected from light |

| Final DMSO Concentration in Media | < 0.5% to avoid solvent-induced toxicity[4] |

Table 2: Example IC50 Values for this compound in Different Cell Lines

| Cell Line | Assay | Incubation Time (hours) | IC50 (µM) |

| HeLa | MTT Assay | 48 | 5.2 |

| A549 | RealTime-Glo™ MT Cell Viability Assay | 48 | 8.9 |

| MCF7 | MTT Assay | 72 | 3.8 |

| Note: These are example data and will vary based on experimental conditions. |

Table 3: Summary of Target Engagement Assay Results

| Assay | Cell Line | This compound Concentration (µM) | Target Occupancy (%) |

| NanoBRET™ Target Engagement Assay | HEK293 (mTOR-NanoLuc®) | 1 | 85 |

| 0.1 | 42 | ||

| 0.01 | 15 | ||

| Note: These are example data to illustrate target engagement. |

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol details the preparation of a high-concentration stock solution of this compound and subsequent serial dilutions for cell treatment.

Materials:

-

This compound compound

-

Dimethyl sulfoxide (DMSO), sterile

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Sterile microcentrifuge tubes

Procedure:

-

Stock Solution Preparation:

-

To prepare a 10 mM stock solution, dissolve the appropriate mass of this compound in sterile DMSO. For example, for a compound with a molecular weight of 500 g/mol , dissolve 5 mg in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles.[4]

-

Store aliquots at -20°C or -80°C, protected from light.

-

-

Working Solution Preparation (Serial Dilutions):

-

Thaw a single aliquot of the 10 mM this compound stock solution.

-

Perform serial dilutions in complete cell culture medium to achieve the desired final concentrations for your experiment. It is recommended to perform an initial range-finding experiment with 10-fold serial dilutions (e.g., 100 µM, 10 µM, 1 µM, 0.1 µM, 0.01 µM, 0.001 µM).[5]

-

Ensure the final DMSO concentration in all treatments, including the vehicle control, remains consistent and below 0.5%.[4]

-

Protocol 2: Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[6]

Materials:

-

Cell line of interest (e.g., HeLa)

-

Complete cell culture medium

-

96-well tissue culture plates

-

This compound working solutions

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding:

-

Compound Treatment:

-